molecular formula C11H15ClN2O B022431 5-Methoxytryptamine hydrochloride CAS No. 66-83-1

5-Methoxytryptamine hydrochloride

Cat. No. B022431
CAS RN: 66-83-1
M. Wt: 226.7 g/mol
InChI Key: TXVAYRSEKRMEIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-MT derivatives highlights the compound's versatility and potential for the development of novel drugs, particularly as anti-itch agents. Three derivatives of 5-MT were synthesized, utilizing 5-MT as the basic skeleton through amidation with phenylacrylic acid or phenylacetic acid derivatives. These compounds, especially Ca3, showed high anti-itch activity, indicating 5-MT's potential as a novel anti-itch drug (Zong Qiu-jin, 2012).

Molecular Structure Analysis

The molecular structure and vibrational modes of 5-MT have been thoroughly investigated through Fourier transform infrared spectra analysis. This study provided insights into the antioxidant properties of 5-MT and its derivatives, showing their potential in protecting against oxidative damage. The molecular mechanic calculations performed optimized the geometries of the molecules, establishing a foundation for understanding 5-MT's chemical behavior and interactions (S. Bayari & S. İde, 2003).

Chemical Reactions and Properties

The electrochemical oxidation of 5-MT has been explored, revealing a complex mechanism involving radical cation formation and subsequent reactions leading to various dimeric and oligomeric products. This study provides a detailed mechanism of 5-MT's electrochemical behavior, offering insights into its reactivity and the formation of potentially neurocytotoxic products (M. Wrona & G. Dryhurst, 1990).

Physical Properties Analysis

5-MT's conformational landscape was elucidated through rotationally resolved fluorescence spectroscopy and resonant ionization spectroscopy. This research identified three different conformers of 5-MT, contributing to a better understanding of its physical properties and the effects of methoxy substitution on its structure and stability. Such insights are crucial for developing 5-MT-based therapeutics and for understanding its biological functions (Thi Bao Chau Vu et al., 2009).

Scientific Research Applications

  • Neuropharmacology and Neuromodulation : 5-Methoxytryptamine acts as a potent agonist of presynaptic 5-hydroxytryptamine autoreceptors, modulating serotonin release in the central nervous system. This effect has implications for understanding and potentially treating neurological disorders (Galzin et al., 1988).

  • Gastrointestinal Research : The compound has been shown to affect human ileal mucosa and stimulate action potential generation in myenteric AH neurons, indicating its significance in gastrointestinal function and possibly disorders (Burleigh & Borman, 1993; Bertrand et al., 2000).

  • Antioxidant and Radioprotective Properties : 5-Methoxytryptamine is also known for its potent antioxidant properties and radioprotective actions, which could be useful in preventing oxidative damage due to various toxicants (Bayari & İde, 2003).

  • Effects on Neuronal Activity : The compound causes depolarization and inhibits spike afterhyperpolarizations in enteric neurons, suggesting its role in neuronal signaling and possibly in neuropsychiatric conditions (Pan & Galligan, 1995).

  • Muscular Relaxation : In studies, 5-Methoxytryptamine has been observed to induce relaxation in rat oesophageal tunica muscularis mucosae and inhibit spontaneous contractions in human colonic muscle, indicating potential therapeutic applications in muscle disorders (Baxter, Craig, & Clarke, 1991; Tam, Hillier, & Bunce, 1994).

  • Receptor Research : Various studies on 5-Methoxytryptamine have contributed significantly to our understanding of different serotonin receptors and their roles in various physiological processes, like blood pressure regulation and neurotransmitter release (Fozard, 1984; Takagi et al., 1969).

  • Detection and Measurement : 5-Methoxytryptamine can be detected and measured in various tissues and fluids, highlighting its widespread presence and importance in mammalian physiology (Prozialeck, Boehme, & Vogel, 1978).

properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAYRSEKRMEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017272
Record name 5-Methoxytryptamine monohydrochloride
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Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxytryptamine hydrochloride

CAS RN

17107-33-4, 66-83-1
Record name 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?)
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Record name Mexamine
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Record name Mexamine hydrochloride
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Record name 5-Methoxy-1H-indole-3-ethylamine hydrochloride
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Record name 5-Methoxytryptamine monohydrochloride
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Record name 5-methoxy-1H-indole-3-ethylamine monohydrochloride
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Record name 5-methoxy-1H-indole-3-ethylamine hydrochloride
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Record name 5-METHOXYTRYPTAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
TR Bosin, O Beck - Journal of Neurochemistry, 1979 - Wiley Online Library
… The 5-methoxytryptamine hydrochloride was obtained from Sigma Chemical Co. (St. Louis, MO); the pentafluoropropionic anhydride (PFPA) from Produktkontroll AB (Solna, Sweden); …
Number of citations: 13 onlinelibrary.wiley.com
P Leff, GR Martin, JM Morse - British journal of pharmacology, 1986 - Wiley Online Library
… x,a-Dimethyltryptamine hydrochloride, N,Ndimethyltryptamine hydrogen oxalate, N-benzyl-5methoxytryptamine hydrochloride and 5-cyanotryptamine hydrochloride were synthesized …
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
N Amemiya, S Hatta, H Takemura, H Ohshika - European journal of …, 1996 - Elsevier
This study examined effects of 5-methoxytryptamine (5-MOT), an agonist at 5-HT 4 and 5-HT 2B receptors, on the contractile response and acetylcholine release in rat stomach fundus …
Number of citations: 28 www.sciencedirect.com
C De Montigny, GK Aghajanian - Neuropharmacology, 1977 - Elsevier
The effects of iontophoretic application of 5-methoxytryptamine (5-MeOT) and 5-methoxy-dimethyltryptamine (5-MeODMT) were studied on serotonin (5-HT)-containing neurones of the …
Number of citations: 193 www.sciencedirect.com
R Wölfel, KH Graefe - Naunyn-Schmiedeberg's archives of pharmacology, 1992 - Springer
The aim of the present study was to answer the question whether amines other than 5-hydroxytryptamine (5-HT) and tryptamine act as substrates of the platelet 5-HT transporter. To this …
Number of citations: 39 link.springer.com
A Mele, W Panzeri, A Selva… - European Journal of …, 2000 - journals.sagepub.com
The 1:1 inclusion complex of β-cyclodextrin (βCD) with 5-methoxytryptamine (5MTA) hydrochloride was studied by mass spectrometry (MS) and tandem-MS with fast atom bombardment …
Number of citations: 11 journals.sagepub.com
P Leff, GR Martin, JM Morse - British journal of pharmacology, 1987 - Wiley Online Library
… (±)x-methyl-5-hydroxytryptamine hydrogen maleate, 5-carboxamidotryptamine hydrochloride, N-ethyl-5methoxytryptamine hydrochloride, N-isopropyl-5-methoxytryptamine …
Number of citations: 101 bpspubs.onlinelibrary.wiley.com
S Meizel, KO Turner - Journal of Experimental Zoology, 1983 - Wiley Online Library
… Serotonin hydrochloride (2.13 mg) was dissolved in 10 ml of PBS containing 30 p1 of 1 N HC1; 5-methoxytryptamine hydrochloride (2.26 mg) was diluted in 10 ml of PBS and then …
Number of citations: 49 onlinelibrary.wiley.com
PB Bradley, I Briggs - British Journal of Pharmacology, 1974 - ncbi.nlm.nih.gov
… The following drugs were used: 5-methoxytryptamine hydrochloride (Sigma); N,N-dimethyltryptamine bioxalate (Koch-Light); bufotenine oxalate hydrate (Ralph N. Emanuel); 5-methoxy-…
Number of citations: 64 www.ncbi.nlm.nih.gov
IM Coupar, HR Irving, DT Manallack… - Journal of Pharmacy …, 2012 - academic.oup.com
Objectives The aim was to examine the biological activity of 5-methoxytryptamine derivatives at the 5-hydroxytryptamine (5-HT) 4 receptor to explore the effect of substitution on the …
Number of citations: 4 academic.oup.com

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